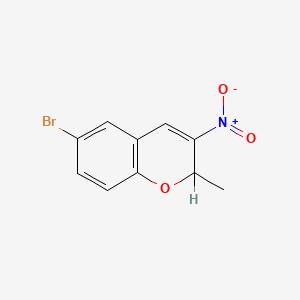
1,2-Dihydroxycyclopropene-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroxycyclopropene-3-one is a unique organic compound with the molecular formula C3H2O3 and a molecular weight of 86.05 g/mol . It is also known by other names such as deltic acid and 3-oxocyclopropene-1,2-diol . This compound is characterized by its cyclopropene ring structure with two hydroxyl groups and a ketone group, making it an interesting subject for chemical research and applications.
准备方法
1,2-Dihydroxycyclopropene-3-one can be synthesized through various methods. One common synthetic route involves the reaction of dihydroxyacetylene with squaric acid . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1,2-Dihydroxycyclopropene-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
科学研究应用
1,2-Dihydroxycyclopropene-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthon for the construction of carbocycles and heterocycles. Its unique structure makes it a useful building block in organic synthesis.
Biology: The compound’s reactivity and functional groups make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1,2-dihydroxycyclopropene-3-one involves its interaction with molecular targets through its hydroxyl and ketone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
相似化合物的比较
1,2-Dihydroxycyclopropene-3-one can be compared with other similar compounds such as squaric acid and dihydroxyacetylene . While all these compounds contain cyclopropene or cyclopropane rings, this compound is unique due to its combination of hydroxyl and ketone groups. This combination imparts distinct reactivity and chemical properties, making it a versatile compound in various applications.
Similar Compounds
- Squaric acid
- Dihydroxyacetylene
- 2,3-dihydroxy-2-cyclopropen-1-one
属性
CAS 编号 |
54826-91-4 |
|---|---|
分子式 |
C3H2O3 |
分子量 |
86.05 g/mol |
IUPAC 名称 |
2,3-dihydroxycycloprop-2-en-1-one |
InChI |
InChI=1S/C3H2O3/c4-1-2(5)3(1)6/h4-5H |
InChI 键 |
SPXGBDTUWODGLI-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




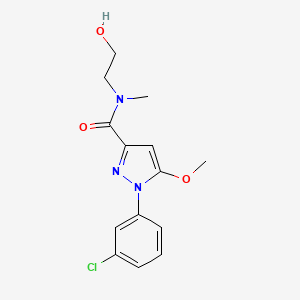

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
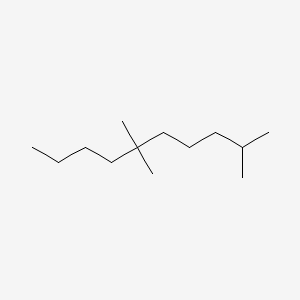
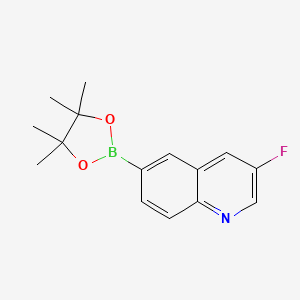
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)


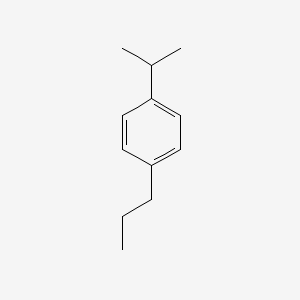
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
